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Compound of Interest

Compound Name: Tilpisertib

Cat. No.: B3325163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tilpisertib (GS-4875) is a potent and selective, orally bioavailable small molecule inhibitor of

Tumor Progression Locus 2 (TPL2), also known as MAP3K8, a serine/threonine kinase. TPL2

is a critical regulator of the innate immune response, and its inhibition presents a promising

therapeutic strategy for inflammatory diseases. This document provides a comprehensive

technical overview of the chemical structure, properties, mechanism of action, and available

preclinical and clinical data for Tilpisertib and its prodrug, Tilpisertib Fosmecarbil (GS-5290).

Chemical Structure and Properties
Tilpisertib and its phosphate prodrug, Tilpisertib Fosmecarbil, are complex heterocyclic

molecules. The chemical identity of both compounds is detailed below.
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Property Value Reference

IUPAC Name

6-({(S)-(1-

(bicyclo[1.1.1]pentan-1-yl)-1H-

1,2,3-triazol-4-yl)(2-methyl-1-

oxo-1,2-dihydroisoquinolin-5-

yl)methyl}amino)-8-chloro-4-

(neopentylamino)quinoline-3-

carbonitrile

[1]

Molecular Formula C₃₃H₃₃ClN₈O [2]

Molecular Weight 593.12 g/mol [3]

SMILES String

CC(C)

(C)CNc1c(C#N)cnc2c1cc(cc2C

l)N--INVALID-LINK--

c5cn(C67CC(C6)C7)nn5

[3]

InChIKey
VFGSKBLZRDRHOI-

ZAGPDIDGSA-N
[3]

Tilpisertib Fosmecarbil (Prodrug)
Tilpisertib Fosmecarbil is a phosphate prodrug of Tilpisertib, designed to improve its

pharmaceutical properties.
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Property Value Reference

IUPAC Name

(phosphonooxy)methyl N-[(S)--

-INVALID-LINK--methyl]-N-{8-

chloro-3-cyano-4-[(2,2-

dimethylpropyl)amino]quinolin-

6-yl]carbamate

[4]

Molecular Formula C₃₅H₃₆ClN₈O₇P [4]

Molecular Weight 747.14 g/mol [4]

SMILES String

CC(C)

(C)CNc1c(C#N)cnc2c1cc(cc2C

l)N(--INVALID-LINK--

c5cn(C67CC(C6)C7)nn5)C(=O

)OCOP(=O)(O)O

[4]

InChIKey
FPQIBCPWXJSFOQ-

ILNPBIMBSA-N
[4]

Mechanism of Action and Signaling Pathway
Tilpisertib is a highly selective inhibitor of the TPL2 kinase, which is a key component of the

mitogen-activated protein kinase (MAPK) signaling cascade.

TPL2 Signaling Pathway
TPL2 is a MAP3K that, upon activation by upstream signals such as Toll-like receptor (TLR)

and tumor necrosis factor receptor (TNFR) engagement, phosphorylates and activates the

downstream kinases MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates

the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (pERK) then

translocates to the nucleus to regulate the activity of various transcription factors, leading to the

production of pro-inflammatory cytokines including TNFα, IL-1β, IL-6, and IL-8.
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Caption: TPL2 Signaling Pathway and Point of Inhibition by Tilpisertib.
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By inhibiting TPL2, Tilpisertib effectively blocks the phosphorylation of MEK and ERK, thereby

reducing the production of key pro-inflammatory mediators.

Pharmacological Properties
Pharmacodynamics
Tilpisertib has demonstrated potent and selective inhibition of the TPL2 kinase.

Parameter Value Assay Reference

IC₅₀ (TPL2 Kinase) 1.3 nM In vitro kinase assay [5]

Selectivity

High selectivity for

TPL2 with no

significant off-target

binding in

KINOMEscan™

assays.

KINOMEscan™

selectivity assay
[5]

Pharmacokinetics
Detailed pharmacokinetic data for Tilpisertib, including absorption, distribution, metabolism,

and excretion (ADME) parameters, are not publicly available at this time. Such data are

typically generated during preclinical and early clinical development and are often considered

proprietary.

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of

Tilpisertib are proprietary to the manufacturer. However, based on the available literature, the

following are overviews of the types of assays used to characterize TPL2 inhibitors.

TPL2 In Vitro Kinase Assay (General Protocol)
This type of assay is used to determine the direct inhibitory activity of a compound on the TPL2

enzyme.
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Caption: Generalized Workflow for an In Vitro TPL2 Kinase Assay.

Reaction Mixture Preparation: A reaction buffer containing recombinant TPL2 enzyme, a

suitable substrate (e.g., a kinase-dead MEK1 protein), and ATP (often radiolabeled, e.g., [γ-

³²P]ATP) is prepared.

Compound Addition: Tilpisertib is added to the reaction mixture at various concentrations.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

period to allow for the kinase reaction to proceed.
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Reaction Termination and Separation: The reaction is stopped, and the substrate is

separated from the other components, for example, by SDS-PAGE or by capturing it on a

membrane.

Detection: The amount of phosphate incorporated into the substrate is quantified, typically by

autoradiography or scintillation counting.

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀

value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling
This is a competition binding assay used to determine the selectivity of a compound against a

large panel of kinases.
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Caption: Principle of the KINOMEscan™ Assay.

The assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the

solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound kinase

in the presence of the test compound indicates a higher binding affinity of the compound for the

kinase.

Synthesis
The specific synthetic route for Tilpisertib is proprietary. However, the molecule contains a

quinoline core, a common scaffold in kinase inhibitors. The synthesis of such molecules often

involves multi-step processes, including the construction of the substituted quinoline ring

system and subsequent coupling with other heterocyclic moieties.

Clinical Development
Tilpisertib and its prodrug, Tilpisertib Fosmecarbil, have been investigated in clinical trials for

the treatment of ulcerative colitis, a form of inflammatory bowel disease.

Completed Phase 2 Trial (NCT04130919)
A Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and

safety of Tilpisertib in adults with moderately to severely active ulcerative colitis has been

completed. As of the writing of this document, the results of this study have not been published

in peer-reviewed literature.

Ongoing Phase 2 Trial (NCT06029972)
A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study is currently

evaluating the efficacy and safety of Tilpisertib Fosmecarbil in participants with moderately to

severely active ulcerative colitis.
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Trial Identifier NCT06029972

Status Recruiting

Indication Moderately to Severely Active Ulcerative Colitis

Intervention Tilpisertib Fosmecarbil (oral tablets) vs. Placebo

Primary Outcome Clinical Response at Week 12

Conclusion
Tilpisertib is a potent and selective TPL2 inhibitor with a clear mechanism of action involving

the suppression of the MEK/ERK signaling pathway and subsequent reduction in pro-

inflammatory cytokine production. Its development for ulcerative colitis highlights its potential as

a novel therapeutic agent for inflammatory diseases. While detailed pharmacokinetic, synthetic,

and clinical efficacy data are not yet fully available in the public domain, the existing information

provides a strong rationale for its continued investigation. This technical guide summarizes the

current publicly available knowledge on Tilpisertib and will be updated as more information

becomes available.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on publicly available data. It is not intended to provide medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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